

Allylcyclopentane: A Technical Guide to GHS Classification and Hazard Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylcyclopentane**

Cat. No.: **B1265694**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and hazard classification for **allylcyclopentane**. The information is intended for professionals in research, drug development, and other scientific fields who handle this chemical. This document details its known hazards, summarizes key physical and chemical data, and outlines the general experimental protocols used to determine such classifications.

GHS and Hazard Classification of Allylcyclopentane

Allylcyclopentane is classified as a hazardous substance under the GHS. The primary hazards associated with this chemical are its flammability and acute toxicity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The GHS classification, as aggregated from multiple sources, is summarized below.

Signal Word: Danger[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

GHS Pictograms:

- Flame (GHS02): Indicates a flammable hazard.[\[5\]](#)
- Exclamation Mark (GHS07): Indicates acute toxicity (harmful), skin irritation, or other less severe hazards.[\[5\]](#)

Hazard Statements (H-Statements):

- H225: Highly flammable liquid and vapour.[1][3][5] This classification is based on its low flash point.
- H302: Harmful if swallowed.[1][3][5]
- H312: Harmful in contact with skin.[1][3][5]
- H332: Harmful if inhaled.[1][3][5]

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided by various suppliers. Key recommendations include:

- Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use non-sparking tools), P243 (Take action to prevent static discharges), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][3][5]
- Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse), P370+P378 (In case of fire: Use appropriate media to extinguish).[1][3][5]
- Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[1][5]
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1][5]

Quantitative Data

While specific LD50 and LC50 values for **allylcyclopentane** are not readily available in the public domain, its classification as "Acute Toxicity, Category 4" for oral, dermal, and inhalation routes indicates that the expected toxicity values fall within the ranges defined by the GHS. The table below summarizes key physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄	[2] [4] [7]
Molecular Weight	110.20 g/mol	[4] [7]
CAS Number	3524-75-2	[2] [3] [7]
Appearance	Clear pale yellow liquid	[3]
Boiling Point	125-127 °C	[7]
Melting Point	-111 °C	[5]
Flash Point	12 °C (53.6 °F) - closed cup	[7]
Density	0.792 g/mL at 25 °C	[7]
Water Solubility	Insoluble	[3]

Experimental Protocols

The GHS classifications of **allylcyclopentane** are based on data derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for **allylcyclopentane** are not publicly accessible, the following sections describe the general methodologies that would be employed to determine its hazards.

Flammability Testing

The determination of flammability (H225: Highly flammable liquid and vapour) involves measuring the flash point of the substance.

- Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The lower the flash point, the greater the fire hazard.

- Methodology (General): A common method is the closed-cup test. A sample of the substance is placed in a sealed cup and heated. An ignition source is periodically introduced into the vapor space above the liquid. The temperature at which a flash is observed is recorded as the flash point. Standardized methods such as those from ASTM (American Society for Testing and Materials) are typically used.

Acute Toxicity Testing

The "Acute Toxicity, Category 4" classification for oral, dermal, and inhalation routes is determined through studies that assess the harmful effects of a single, short-term exposure to the substance. The general principles of these tests, based on OECD guidelines, are outlined below.

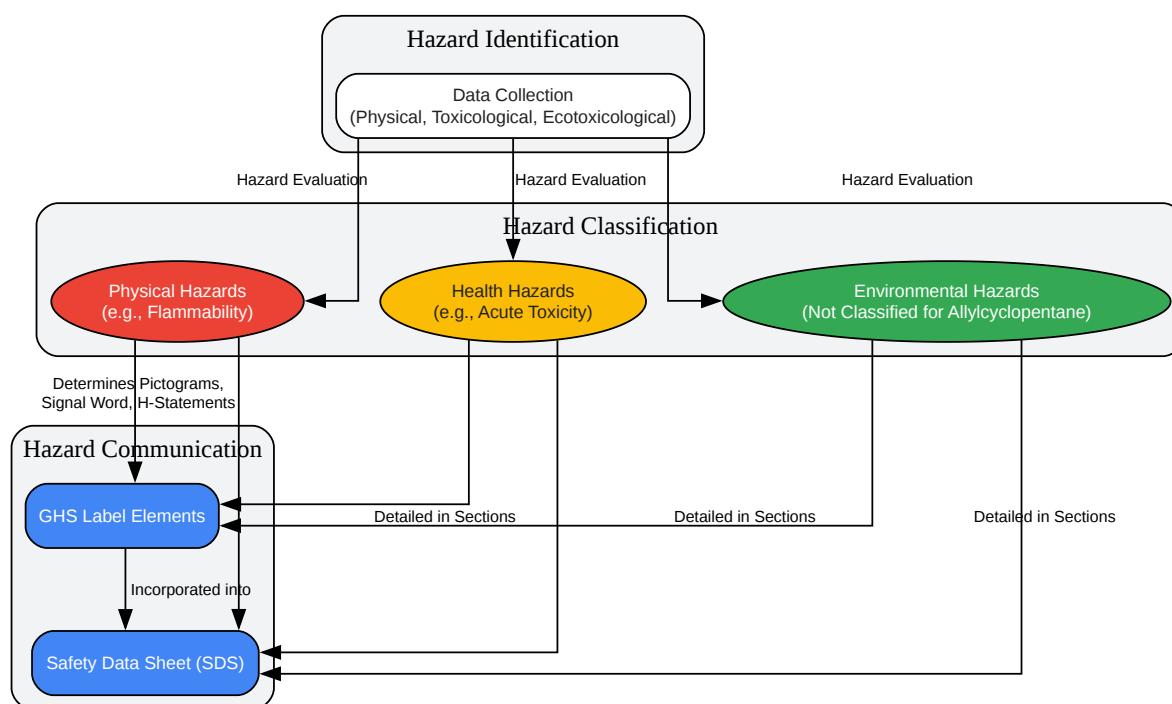
1. Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)

- Principle: This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome (mortality or evident toxicity) at one dose level determines the next dose level. The method allows for the classification of a substance into one of the GHS categories without determining a precise LD50 value.
- Methodology:
 - Animals: Typically, a single sex of rodent (e.g., female rats) is used. Animals are fasted before dosing.
 - Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
 - Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
 - Procedure: The test proceeds in a stepwise manner using 3 animals per step at the selected dose levels. The outcome of each step determines whether to stop the test and assign a classification, or to continue testing at a higher or lower dose level.

- Endpoint: The classification is based on the dose level at which mortality or clear signs of toxicity are observed.

2. Acute Dermal Toxicity (based on OECD Guideline 402: Acute Dermal Toxicity)

- Principle: This test assesses the toxic effects resulting from a single, 24-hour dermal application of a substance.
- Methodology:
 - Animals: Rats or rabbits are commonly used. A small area of the animal's back is clipped free of fur.
 - Dose Application: The test substance is applied uniformly over the prepared skin area and covered with a porous gauze dressing. The dressing is held in place for 24 hours.
 - Dose Levels: A limit test is often performed at 2000 mg/kg body weight. If toxicity is observed, further testing at lower doses may be conducted.
 - Observation: Animals are observed for mortality, skin reactions at the application site, clinical signs of systemic toxicity, and changes in body weight for 14 days.
 - Endpoint: The results are used to determine the GHS classification for acute dermal toxicity.


3. Acute Inhalation Toxicity (based on OECD Guideline 403: Acute Inhalation Toxicity)

- Principle: This test evaluates the toxicity of a substance when inhaled as a gas, vapor, aerosol, or dust for a short duration.
- Methodology:
 - Animals: Typically, rats are used.
 - Exposure: Animals are placed in an inhalation chamber and exposed to the test substance at a specific concentration for a defined period, usually 4 hours.

- Concentrations: A range of concentrations is tested to determine the LC50 (median lethal concentration) or to classify the substance according to the GHS.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight during and after the exposure period, for a total of 14 days.
- Endpoint: The LC50 value or the classification based on mortality and toxicity at different concentrations is determined.

Logical Relationships in GHS Classification

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like **allylcyclopentane**, based on the evaluation of its intrinsic hazards.

[Click to download full resolution via product page](#)

Caption: GHS Classification Workflow for a Chemical Substance.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways associated with the toxicity of **allylcyclopentane**. Its acute toxicity is likely due to non-specific mechanisms of cellular damage rather than interaction with specific biological pathways, which is common for many industrial solvents and hydrocarbons.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the most current SDS from the supplier before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. umwelt-online.de [umwelt-online.de]
- 4. guidechem.com [guidechem.com]
- 5. Allylcyclopentane - Wikipedia [en.wikipedia.org]
- 6. Allylcyclopentane | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Allylcyclopentane: A Technical Guide to GHS Classification and Hazard Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265694#allylcyclopentane-ghs-and-hazard-classification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com